molecular formula C14H18N4O B2948451 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1856046-35-9

5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2948451
CAS RN: 1856046-35-9
M. Wt: 258.325
InChI Key: XCNDRIFPVRLMOA-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide (abbreviated as AEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEP is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have herbicidal activity against certain weed species. In materials science, 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspases. Its herbicidal activity may be due to its ability to inhibit the activity of certain enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Physiologically, it has been shown to reduce pain and inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain weed species.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide is its potential as a multi-functional compound with applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its applications. Another limitation is the potential toxicity of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide, which requires careful handling and testing.

Future Directions

There are several future directions for the study of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action to optimize its applications in medicine, agriculture, and materials science. Another direction is to study its potential toxicity and safety for human and environmental health. Additionally, further studies on the synthesis and purification of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide may lead to improved yields and purity. Finally, the development of new derivatives of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide may lead to compounds with even greater potential for various applications.

Synthesis Methods

5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate followed by cyclization with ethyl chloroformate. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl pyruvate followed by cyclization with triethyl orthoformate. The purity and yield of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide can be improved by recrystallization using solvents such as ethanol or methanol.

properties

IUPAC Name

5-amino-1-ethyl-N-(2-ethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-10-7-5-6-8-11(10)16-14(19)12-9-13(15)18(4-2)17-12/h5-9H,3-4,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDRIFPVRLMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=C2)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide

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